molecular formula C19H17N5O3 B2917693 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide CAS No. 2035018-20-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide

Cat. No.: B2917693
CAS No.: 2035018-20-1
M. Wt: 363.377
InChI Key: FYVSYXDJTWKJKQ-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide is a synthetic chemical compound of significant interest in biochemical and pharmacological research. While the specific mechanism of action for this compound is an area of active investigation, its structure suggests potential as a modulator for various biological pathways. Compounds featuring the benzo[1,3]dioxolyl (piperonyl) group, similar to this one, have been extensively studied for their ability to interact with transient receptor potential (TRP) channels, such as the TRPM8 "cold" receptor, and may impart flavor-modifying or physiological cooling properties . Furthermore, the presence of the pyrazinyl-imidazole moiety is a key structural feature often found in molecules designed for targeted protein inhibition, indicating this compound's potential utility as a a selective chemical probe or inhibitor in cell signaling studies. Research into its applications could span the fields of neuroscience, flavor science, and drug discovery. This product is intended for research purposes only and is not for human consumption. Researchers should consult the specific data sheet for detailed information on purity, solubility, and handling procedures.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c25-18(4-2-14-1-3-16-17(11-14)27-13-26-16)22-7-9-24-10-8-23-19(24)15-12-20-5-6-21-15/h1-6,8,10-12H,7,9,13H2,(H,22,25)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVSYXDJTWKJKQ-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C=CN=C3C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCN3C=CN=C3C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by the presence of a benzo[d][1,3]dioxole moiety and an imidazole derivative. Its molecular formula can be represented as follows:

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O3_{3}
  • Molecular Weight : 366.42 g/mol

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds similar to this compound. For instance, compounds with similar structural motifs have been evaluated for their ability to scavenge free radicals using assays such as DPPH and ABTS. These studies indicate that modifications in the chemical structure can significantly enhance antioxidant activity, suggesting that the benzo[d][1,3]dioxole moiety may contribute positively to this effect .

Acetylcholinesterase Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor has also been investigated. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro assays have shown that certain derivatives exhibit significant AChE inhibitory activity, with IC50_{50} values indicating potency comparable to established inhibitors . This suggests that this compound may have therapeutic potential in neuroprotection.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of both the benzo[d][1,3]dioxole and pyrazin-imidazole moieties appears to be critical for its biological effects. Variations in substituents on these rings can lead to significant changes in potency and selectivity against biological targets. For example, modifications on the aromatic systems or alkyl chains have been shown to alter both AChE inhibition and antioxidant properties .

In Vivo Efficacy

In vivo studies using animal models have demonstrated that compounds with similar structures can significantly reduce oxidative stress markers and improve cognitive functions in models of induced neurodegeneration. For instance, a related imidazole derivative was shown to lower brain oxidative stress levels and improve behavioral outcomes in mice subjected to gamma irradiation . This indicates a promising avenue for further exploration of this compound as a neuroprotective agent.

Data Summary Table

Biological Activity Assay Type IC50_{50} Reference
AntioxidantDPPHVaries by analog
AChE InhibitionIn VitroVaries by analog
NeuroprotectionIn VivoSignificant effect

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Variations

Benzo[d][1,3]dioxole-Acrylamide Derivatives
  • (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (Compound 13) Key Differences: Replaces the pyrazine-imidazole group with a 3,4-dimethoxyphenethyl chain. Spectral Data: NMR signals at δ7.50 (d, J = 15.2 Hz, acrylamide CH=CH) and δ5.96 (s, benzodioxole OCH2O) are consistent with the target compound, confirming shared structural motifs .
Heterocyclic Modifications
  • (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide Key Differences: Substitutes the imidazole-pyrazine group with a pyrazolo-pyrimidine system. Molecular Weight: Higher molecular weight (401.4 g/mol vs. ~380–400 g/mol for the target compound) due to the fused pyrimidine ring .

Substituent-Specific Comparisons

Imidazole Derivatives
  • (E)-N-(2-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide (7h) Key Differences: Features a dimethylbenzimidazole group instead of pyrazine-imidazole. The absence of pyrazine limits electronic conjugation .
Pyrazine-Imidazole Hybrid vs. Other Heterocycles
  • (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide
    • Key Differences : Replaces pyrazine-imidazole with a thiophene-hydroxypropyl group.
    • Impact : Thiophene introduces sulfur-mediated hydrophobic interactions, while the hydroxyl group enhances hydrogen-bonding capacity .

Spectroscopic Confirmation

  • NMR : The trans-configuration (δ7.50–6.11, J = 15.2 Hz) and benzodioxole methylene (δ5.96) are consistent across analogues .
  • Mass Spectrometry : ESI-MS data (e.g., m/z 356.20 for Compound 13) validate molecular weights, with deviations reflecting substituent differences .

Molecular Properties

Property Target Compound Compound 13 Compound 7h
Molecular Weight ~380–400 g/mol 356.20 g/mol ~350–370 g/mol
Hydrogen-Bond Acceptors 7 (pyrazine N, imidazole) 5 (methoxy O, amide) 6 (benzimidazole N)
LogP (Estimated) ~2.5–3.0 ~2.0–2.5 ~3.0–3.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.